Cas no 1259040-15-7 (tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate is a protected piperidine derivative featuring both tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) protecting groups. The Boc group ensures stability under basic and nucleophilic conditions, while the TBS ether protects the hydroxymethyl functionality, allowing selective deprotection or further functionalization. The 4-oxo (ketone) moiety provides a reactive site for modifications, making this compound valuable in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and complex heterocycles. Its dual protection strategy enhances versatility in multistep syntheses, enabling controlled transformations without compromising sensitive functional groups. This compound is typically employed in intermediates for alkaloid and peptide mimetic synthesis.
tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate structure
1259040-15-7 structure
商品名:tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate
CAS番号:1259040-15-7
MF:C17H33NO4Si
メガワット:343.534
CID:3164880
PubChem ID:77181872

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate
    • 1259040-15-7
    • Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
    • tert-Butyl2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate
    • インチ: InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)11-13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3
    • InChIKey: HDJGUCSZJYEJMC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 343.21788507Da
  • どういたいしつりょう: 343.21788507Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 448
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595814-1g
Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
1259040-15-7 98%
1g
¥18136.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595814-250mg
Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
1259040-15-7 98%
250mg
¥7329.00 2024-08-09

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 関連文献

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylateに関する追加情報

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1259040-15-7, commonly referred to as tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate, is a highly specialized organic compound with significant applications in the field of organic synthesis and drug discovery. This compound is characterized by its complex structure, which includes a tert-butyl group, a silyl ether moiety, and a piperidine ring with a ketone functionality. The combination of these functional groups makes it a versatile building block in modern organic chemistry.

Terpenoid synthesis has been one of the most notable areas where this compound has found extensive use. The silyl ether group in the molecule serves as an excellent protecting group for hydroxyl functionalities, ensuring stability during various synthetic transformations. Recent studies have highlighted its role in the construction of intricate natural product frameworks, particularly those requiring precise stereochemical control. For instance, researchers have employed this compound in the synthesis of bioactive molecules, such as antifungal agents and anticancer drugs, demonstrating its potential in drug development.

The piperidine ring with a ketone group in the molecule provides a platform for further functionalization. This structure is particularly amenable to cyclization reactions, enabling the formation of larger ring systems that are often encountered in complex natural products. A recent breakthrough in this area involves the use of this compound as a key intermediate in the synthesis of macrocyclic compounds, which have shown promise in targeting protein-protein interactions—a critical area in therapeutic development.

In terms of synthetic methodology, the preparation of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. The use of protecting groups, such as the silyl ether, ensures that sensitive functionalities remain intact during harsh reaction conditions. This approach has been refined in recent years, with advancements in catalytic asymmetric synthesis enabling the production of enantiomerically pure derivatives—a critical requirement for modern pharmaceutical research.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These studies have provided valuable insights into its structural integrity and reactivity under various conditions. For example, recent investigations into its thermal stability have revealed its suitability for high-throughput screening processes, where maintaining compound integrity is paramount.

Looking ahead, the applications of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate are expected to expand further with advancements in chemical biology and medicinal chemistry. Its role as a versatile intermediate positions it as a valuable tool in the creation of novel therapeutic agents. As research continues to uncover new synthetic pathways and biological targets, this compound will undoubtedly remain at the forefront of organic chemical innovation.

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